An In-Depth Technical Guide to 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the potential applications of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione. This bifunctional molecule, featuring a reactive bromobutyl chain and a nitro-substituted phthalimide moiety, is a valuable building block in medicinal chemistry and drug discovery. The phthalimide group is a well-established pharmacophore that can be recognized by E3 ligases, making this compound particularly relevant for the development of Proteolysis Targeting Chimeras (PROTACs). The presence of the nitro group offers opportunities for further chemical modification, enhancing its versatility. This guide is intended to be a practical resource for researchers and scientists working in organic synthesis and drug development, providing the necessary information to effectively utilize this compound in their research endeavors.
Introduction
2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. Its structure combines two key functional motifs: a 4-bromobutyl group and a 5-nitrophthalimide core. The phthalimide moiety is a critical component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is exploited in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2][3][4][5]
The 4-bromobutyl chain provides a reactive handle for nucleophilic substitution, allowing for the covalent attachment of this molecule to other chemical entities, such as a ligand for a target protein of interest. The nitro group on the phthalimide ring is an electron-withdrawing group that can influence the electronic properties of the molecule and serves as a potential site for further chemical transformations, such as reduction to an amine, enabling the exploration of a wider chemical space.
This guide will detail the known chemical properties of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, provide a robust, step-by-step synthesis protocol, and discuss its reactivity and potential applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione are summarized in the table below. It is important to note that while some data for the parent compound, 5-nitrophthalimide, is available, specific experimental data for the title compound is not widely published.[6][7][8] The presented data is a combination of available information and predicted values.
| Property | Value | Source |
| Chemical Name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | IUPAC |
| CAS Number | 125207-39-8 | [9][10][11] |
| Molecular Formula | C₁₂H₁₁BrN₂O₄ | [9][10] |
| Molecular Weight | 327.13 g/mol | Calculated |
| Appearance | Expected to be a solid, likely pale yellow | Analogy |
| Melting Point | Not reported; 5-Nitrophthalimide melts at 195-199 °C | [12] |
| Solubility | Expected to be soluble in polar aprotic solvents (DMF, DMSO, Acetone) | Analogy |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents and strong bases. | [6] |
Synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
The synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is typically achieved through a nucleophilic substitution reaction, a variation of the Gabriel synthesis.[13][14][15] This method involves the N-alkylation of 5-nitrophthalimide with an excess of 1,4-dibromobutane. The use of a base, such as potassium carbonate, facilitates the deprotonation of the phthalimide nitrogen, generating a nucleophilic anion that subsequently attacks one of the electrophilic carbon atoms of 1,4-dibromobutane.
Detailed Experimental Protocol
This protocol is based on established methods for the N-alkylation of phthalimides.[13][14][15]
Materials:
-
5-Nitrophthalimide
-
1,4-Dibromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Distilled Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrophthalimide (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.
-
Initiation of Reaction: While stirring, add an excess of 1,4-dibromobutane (3.0-5.0 eq) to the mixture. The use of excess 1,4-dibromobutane is crucial to minimize the formation of the bis-alkylated byproduct where two phthalimide molecules react with one molecule of 1,4-dibromobutane.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 5-nitrophthalimide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. The exact ratio will need to be determined by TLC analysis.
-
-
Characterization:
-
Collect the fractions containing the desired product and concentrate them under reduced pressure.
-
Dry the purified product under vacuum to obtain 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A melting point determination should also be performed.
-
Rationale and Self-Validation
-
Excess 1,4-Dibromobutane: Using a significant excess of the dihaloalkane is a key strategy in this type of reaction to favor the mono-alkylation product. By Le Chatelier's principle, a high concentration of one reactant drives the reaction towards the product, and in this case, it increases the probability of the phthalimide anion reacting with a fresh molecule of 1,4-dibromobutane rather than the already mono-substituted product.
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is important to prevent the hydrolysis of the phthalimide and to ensure the efficiency of the base.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.
Chemical Reactivity and Applications
The chemical reactivity of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is dictated by its two primary functional groups: the terminal bromine atom and the nitro-substituted phthalimide ring.
Reactivity of the Bromobutyl Chain
The primary bromine atom at the terminus of the butyl chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2).[16] This allows for the straightforward conjugation of the 5-nitrophthalimide moiety to a variety of molecules containing nucleophilic functional groups, such as amines, thiols, and alcohols. This reactivity is the cornerstone of its utility in constructing more complex molecules.
Role in PROTAC Development
The phthalimide group is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By incorporating the 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione moiety into a larger molecule, researchers can create PROTACs. In a typical PROTAC design, the 5-nitrophthalimide part of the molecule serves as the E3 ligase-binding element, while the other end of the molecule is attached to a ligand that binds to a specific protein of interest. The bromobutyl chain acts as a versatile linker, or a precursor to a linker, connecting these two binding elements. Once the PROTAC forms a ternary complex with the target protein and the E3 ligase, the target protein is ubiquitinated and subsequently degraded by the proteasome.[4][5]
Potential for Covalent Inhibitors
The electrophilic nature of the bromobutyl group also opens up the possibility of using this compound to develop covalent inhibitors.[17] By designing a molecule where the 5-nitrophthalimide moiety has an affinity for a particular protein, the bromobutyl chain can be positioned to react with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, or histidine) in the protein's binding site, leading to irreversible inhibition.
Reactivity of the Nitro Group
The nitro group on the aromatic ring is a strong electron-withdrawing group, which can influence the binding affinity of the phthalimide moiety to its target. Furthermore, the nitro group can be chemically reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.[18] This transformation provides a new functional handle for further derivatization, allowing for the synthesis of a diverse library of compounds with potentially different biological activities.
Conclusion
2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive alkyl bromide with a nitro-substituted phthalimide E3 ligase ligand, makes it an attractive starting material for the synthesis of PROTACs and other targeted therapeutics. This guide has provided a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an exploration of its chemical reactivity and potential applications. As the field of targeted protein degradation continues to expand, the utility of well-characterized and readily accessible building blocks like 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione will undoubtedly continue to grow.
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Figure 1. Structure with Proton Labeling